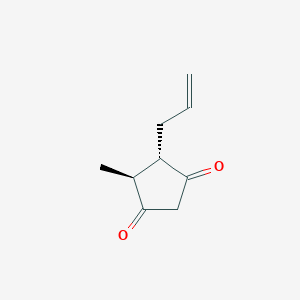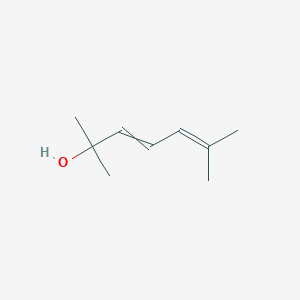
3,5-Heptadien-2-ol, 2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptadien-2-ol, 2,6-dimethyl- is an organic compound with the molecular formula C9H16O. It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol. The compound is also known by its IUPAC name, 2,6-dimethylhepta-3,5-dien-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadien-2-ol, 2,6-dimethyl- can be achieved through various methods. One common approach involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether under specific conditions . This method typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3,5-Heptadien-2-ol, 2,6-dimethyl- often involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Heptadien-2-ol, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3,5-Heptadien-2-ol, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Heptadien-2-ol, 2,6-dimethyl- involves its interaction with various molecular targets. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can participate in hydrogen bonding, electrophilic addition, and other chemical processes that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Heptadien-2-ol, 2,5,5-trimethyl-: This compound has a similar structure but differs in the position and number of methyl groups.
6-Methyl-3,5-heptadien-2-one: This compound contains a ketone group instead of a hydroxyl group.
Uniqueness
3,5-Heptadien-2-ol, 2,6-dimethyl- is unique due to its specific arrangement of double bonds and the presence of a tertiary alcohol. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
77411-76-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)6-5-7-9(3,4)10/h5-7,10H,1-4H3 |
InChI Key |
WRCBAWDQQSQNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


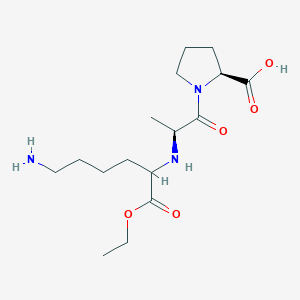
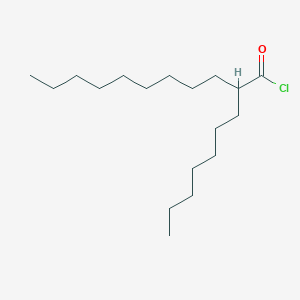

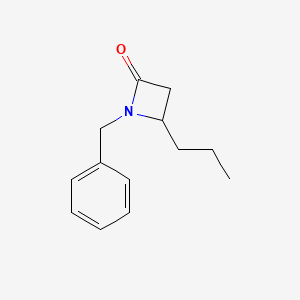
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
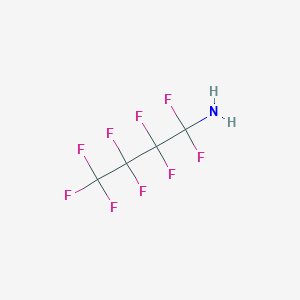


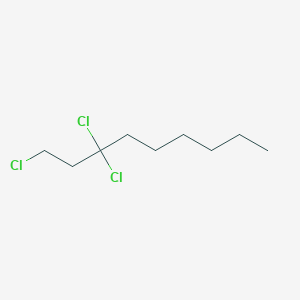
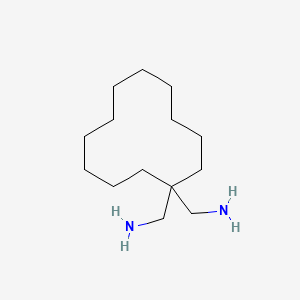
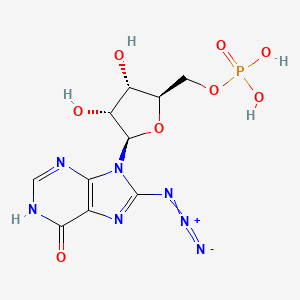
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
